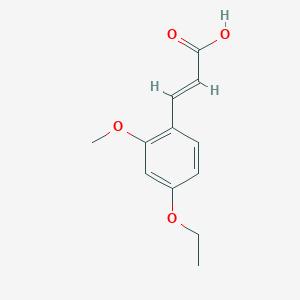

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid is an organic compound with a molecular structure that includes an ethoxy group, a methoxy group, and an acrylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid typically involves the reaction of 4-ethoxy-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Overview

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid is an organic compound with significant biological activity and potential applications in various fields, particularly in pharmaceuticals and cosmetics. Its unique structure, characterized by an acrylic acid backbone with ethoxy and methoxy substitutions, contributes to its reactivity and efficacy in biological systems. This article explores the scientific research applications of this compound, highlighting its pharmacological effects, synthesis methods, and comparative analysis with similar compounds.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. It is capable of scavenging free radicals, thereby reducing oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting pathways involved in inflammation. This action is crucial for developing new therapeutic agents aimed at treating inflammatory diseases such as arthritis and other autoimmune conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property could pave the way for its use in developing new antibiotics or preservatives in food and cosmetic formulations.

Mécanisme D'action

The mechanism of action of (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-3-(4-methoxyphenyl)acrylic acid: Similar structure but lacks the ethoxy group.

(2E)-3-(4-ethoxyphenyl)acrylic acid: Similar structure but lacks the methoxy group.

(2E)-3-(4-ethoxy-2-hydroxyphenyl)acrylic acid: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid, an organic compound with the molecular formula C₁₃H₁₆O₄, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an acrylic acid backbone with a 4-ethoxy-2-methoxyphenyl substitution, which contributes to its unique reactivity and biological effects. The trans configuration of the double bond is denoted by the "(2E)" nomenclature.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : It has been shown to inhibit pathways involved in inflammation, potentially through the modulation of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections.

The precise mechanisms through which this compound exerts its biological effects are often explored using quantitative structure-activity relationship (QSAR) models. These models help correlate chemical structure with biological efficacy, providing insights into how modifications to the compound might enhance its activity.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and methoxy substitutions | Antioxidant, anti-inflammatory |

| Cinnamic Acid | Simple structure | Antimicrobial |

| Ferulic Acid | Methoxy group present | Strong antioxidant |

| Trans-resveratrol | Polyphenolic structure | Anti-aging, cardioprotective |

This table highlights the unique aspects of this compound while situating it within a broader context of similar compounds.

Case Studies

- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound's ability to donate electrons and neutralize free radicals was quantified using assays such as DPPH and FRAP.

- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

- Antimicrobial Efficacy : Laboratory tests indicated that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Further studies are needed to explore its mechanism of action against these pathogens.

Propriétés

IUPAC Name |

(E)-3-(4-ethoxy-2-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)11(8-10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIIWZZZNHYZFT-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)/C=C/C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.